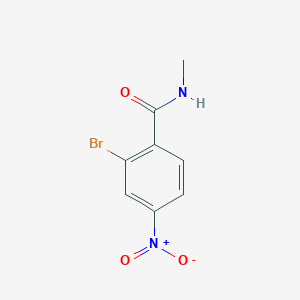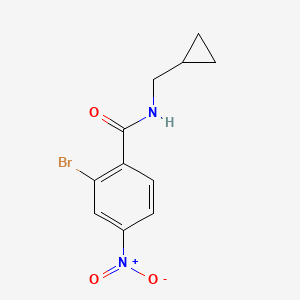
2-Bromo-N-ethyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-ethyl-4-nitrobenzamide: is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position, an ethyl group at the nitrogen atom, and a nitro group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-4-nitrobenzamide typically involves the following steps:
Nitration of Ethylbenzamide: The starting material, ethylbenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amide group.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the ortho position relative to the amide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Bromo-N-ethyl-4-nitrobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, though these reactions are less frequently applied to this compound.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido, thiocyano, or methoxy derivatives.
Reduction: The major product is 2-amino-N-ethyl-4-nitrobenzamide.
Oxidation: Potential products include further oxidized derivatives, though these are less common.
科学的研究の応用
2-Bromo-N-ethyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-N-ethyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor or receptor ligand. The bromine and nitro groups can participate in interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromo-N-methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-N-ethyl-4-nitrobenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-N-ethyl-3-nitrobenzamide: Similar structure but with the nitro group at the meta position.
Uniqueness
2-Bromo-N-ethyl-4-nitrobenzamide is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interactions with biological targets. The ethyl group on the amide nitrogen also contributes to its distinct chemical and physical properties, affecting its solubility, stability, and overall behavior in various applications.
特性
IUPAC Name |
2-bromo-N-ethyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-2-11-9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,2H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBHUWWKQOLMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B8157672.png)
![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157677.png)



